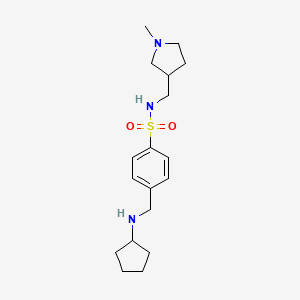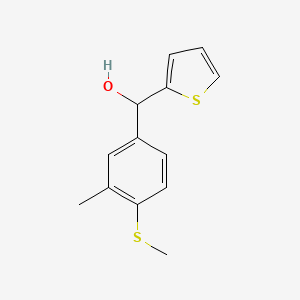![molecular formula C10H12N4 B13082274 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction proceeds via cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of cobalt (II) complexes.
Substitution: It can undergo substitution reactions, particularly at the pyrazole ring, with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cobalt (II) complexes are commonly used for oxidation reactions.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the original compound.
Substitution: Substituted pyrazole derivatives are formed as major products.
Scientific Research Applications
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound can be used in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the enzyme’s active site, inhibiting its activity and thereby modulating neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar structure but have a quinoline ring instead of a pyridine ring.
Pyrazole-based ligands: These ligands are used in coordination chemistry and share the pyrazole moiety with the compound .
Uniqueness: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential pharmacological applications make it a compound of significant interest.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-4-10(13-8)7-14-6-9(11)5-12-14/h2-6H,7,11H2,1H3 |
InChI Key |
GUDNHZVCFGQLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)





![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)


